Hexanal, 2-oxo- falls under the category of aldehydes and ketones. Aldehydes are characterized by the presence of a carbonyl group () at the end of a carbon chain, while ketones have the carbonyl group within the chain. In this case, hexanal, 2-oxo- contains both functional groups due to its structure.
The synthesis of hexanal, 2-oxo- can be achieved through several methods:
Hexanal, 2-oxo- participates in various chemical reactions:
The reactivity of hexanal is influenced by its functional groups; thus, reaction conditions such as temperature and pH play crucial roles in determining product outcomes.
The mechanism of action for hexanal primarily involves its reactivity as an electrophile due to the presence of carbonyl groups:
Hexanal, 2-oxo- exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 114.1438 g/mol |
Boiling Point | ~128 °C |
Log P | ~1.085 |
Rotatable Bonds | 5 |
Hexanal, 2-oxo- has various applications across different fields:
4-Oxo-2-hexenal (4-OHE) is a reactive carbonyl species (RCS) generated during the peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), such as α-linolenic acid. Unlike the well-studied ω-6 PUFA-derived electrophiles (e.g., 4-hydroxy-2-nonenal, 4-HNE), 4-OHE exemplifies the distinct mutagenic potential of ω-3 oxidation products [2] [10]. Lipid peroxidation proceeds via free radical-mediated initiation, propagation, and termination phases, where reactive oxygen species (ROS) like hydroxyl radicals (HO•) abstract hydrogen atoms from PUFAs, forming lipid peroxyl radicals (LOO•) and hydroperoxides (LOOH). Secondary fragmentation of these intermediates yields electrophilic aldehydes, including 4-OHE [1] [9]. Its detection in model systems (e.g., methyl linolenate + hemin) and cooked foods underscores its relevance as a biomarker of ω-3 fat degradation [7] [10]. As a highly electrophilic α,β-unsaturated carbonyl, 4-OHE readily forms covalent adducts with DNA and proteins, positioning it as a critical agent in oxidative stress-related pathologies.
Table 1: Key Lipid Peroxidation-Derived Electrophiles
Compound | Parent PUFA | Primary Source | Biological Significance |
---|---|---|---|
4-Oxo-2-hexenal | α-Linolenic (ω-3) | Non-enzymatic peroxidation | Mutagenic DNA adduct formation |
4-Hydroxy-2-nonenal | Arachidonic (ω-6) | Non-enzymatic peroxidation | Cytotoxicity, protein adduction |
Malondialdehyde | Multiple PUFAs | Non-enzymatic peroxidation | TBARS biomarker, DNA crosslinking |
4-Oxo-2-nonenal | Linoleic (ω-6) | Non-enzymatic peroxidation | Protein modification, inflammation |
The α,β-unsaturated carbonyl group (─CH=CH─C=O) is the defining structural feature of 4-OHE that confers electrophilicity and biological reactivity. This motif allows Michael addition reactions with nucleophilic sites in biomolecules:
This reactivity aligns with structure-activity relationships observed in other bioactive carbonyls: greater electron-withdrawing capacity at the carbonyl carbon enhances electrophilicity and mutagenic potential [3].
4-OHE represents an understudied dietary and environmental mutagen with implications for cancer etiology. Key research imperatives include:
Table 2: Occurrence of 4-Oxo-2-Hexenal in Dietary Sources
Source | 4-OHE Concentration (μg/g) | Detection Method |
---|---|---|
Broiled saury (fish) | 5.2–70.0 | GC-MS |
Perilla oil (unheated) | 1.0–3.5 | GC-MS |
Repeatedly used frying oil | 15.4–28.1 | GC-MS |
Cooking vapor (fish) | Quantifiable in condensates | GC-MS |
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